molecular formula C25H19FN2O3 B292323 ethyl 4-benzoyl-1-(4-fluorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate

ethyl 4-benzoyl-1-(4-fluorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate

Cat. No. B292323
M. Wt: 414.4 g/mol
InChI Key: SXKWCDLLXOGOMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-benzoyl-1-(4-fluorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate, also known as EFPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EFPC is a pyrazole derivative that has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments have been studied. In

Mechanism of Action

The mechanism of action of ethyl 4-benzoyl-1-(4-fluorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. ethyl 4-benzoyl-1-(4-fluorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which play a role in inflammation and pain. ethyl 4-benzoyl-1-(4-fluorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate has also been found to inhibit the activity of phosphodiesterase-5 (PDE-5), an enzyme that is involved in the regulation of blood flow. This inhibition results in increased blood flow to certain areas of the body, such as the penis, which can lead to improved erectile function.
Biochemical and Physiological Effects
ethyl 4-benzoyl-1-(4-fluorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation. It has also been found to inhibit the growth of cancer cells and induce apoptosis in tumor cells. In addition, ethyl 4-benzoyl-1-(4-fluorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate has been found to improve erectile function in animal models of erectile dysfunction. ethyl 4-benzoyl-1-(4-fluorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate has also been found to have insecticidal and herbicidal properties, making it a potential candidate for use in agriculture.

Advantages and Limitations for Lab Experiments

Ethyl 4-benzoyl-1-(4-fluorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has been found to be stable under a range of conditions. ethyl 4-benzoyl-1-(4-fluorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate has also been found to be effective at low concentrations, making it a cost-effective option for use in experiments. However, ethyl 4-benzoyl-1-(4-fluorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on ethyl 4-benzoyl-1-(4-fluorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate. One area of research is the development of new derivatives of ethyl 4-benzoyl-1-(4-fluorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate with improved properties, such as increased potency or decreased toxicity. Another area of research is the investigation of the mechanism of action of ethyl 4-benzoyl-1-(4-fluorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate and its potential targets in cells. Further studies are also needed to fully understand the potential applications of ethyl 4-benzoyl-1-(4-fluorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate in medicine, agriculture, and material science.

Synthesis Methods

Ethyl 4-benzoyl-1-(4-fluorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate can be synthesized using different methods, including the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate, which is then reacted with benzoyl chloride. The product is then treated with phenylhydrazine to form ethyl 4-benzoyl-1-(4-fluorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate. Another method involves the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate, followed by the reaction with benzaldehyde and phenylhydrazine to form ethyl 4-benzoyl-1-(4-fluorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate.

Scientific Research Applications

Ethyl 4-benzoyl-1-(4-fluorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, ethyl 4-benzoyl-1-(4-fluorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis in tumor cells. In agriculture, ethyl 4-benzoyl-1-(4-fluorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate has been studied for its potential use as a herbicide and insecticide. It has been found to be effective against several weed and insect species. In material science, ethyl 4-benzoyl-1-(4-fluorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate has been studied for its potential use in the synthesis of new materials with unique properties.

properties

Molecular Formula

C25H19FN2O3

Molecular Weight

414.4 g/mol

IUPAC Name

ethyl 4-benzoyl-1-(4-fluorophenyl)-5-phenylpyrazole-3-carboxylate

InChI

InChI=1S/C25H19FN2O3/c1-2-31-25(30)22-21(24(29)18-11-7-4-8-12-18)23(17-9-5-3-6-10-17)28(27-22)20-15-13-19(26)14-16-20/h3-16H,2H2,1H3

InChI Key

SXKWCDLLXOGOMP-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=NN(C(=C1C(=O)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)F

Canonical SMILES

CCOC(=O)C1=NN(C(=C1C(=O)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)F

Origin of Product

United States

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